4-Methoxy-N-(pentan-2-yl)aniline is an organic compound characterized by its molecular formula C13H21NO2. This compound features a methoxy group at the para position of the aniline ring and a pentan-2-yl substituent at the nitrogen atom. It is primarily classified as an aromatic amine and is notable for its applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers, indicating its relevance in research and industrial applications. Its structural attributes make it a valuable building block for synthesizing more complex molecules in both academic and industrial settings.
The synthesis of 4-methoxy-N-(pentan-2-yl)aniline typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring higher purity and consistency in production.
The molecular structure of 4-methoxy-N-(pentan-2-yl)aniline can be represented by its IUPAC name: 4-methoxy-N-(pentan-2-yl)aniline. The compound's structure includes:
Property | Value |
---|---|
Molecular Formula | C13H21NO2 |
Molecular Weight | 223.31 g/mol |
IUPAC Name | 4-methoxy-N-(pentan-2-yl)aniline |
InChI Key | WZPAKUMGLHPYCX-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C)NCC1=CC=C(C=C1)OC |
4-Methoxy-N-(pentan-2-yl)aniline can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-methoxy-N-(pentan-2-yl)aniline involves its interaction with biological targets through its functional groups. The amine group can form hydrogen bonds with various biomolecules, influencing pathways such as enzyme activity or receptor binding. This property makes it particularly valuable in drug development, where such interactions are crucial for therapeutic efficacy.
The physical properties of 4-methoxy-N-(pentan-2-yl)aniline include:
Chemical properties include:
4-Methoxy-N-(pentan-2-yl)aniline has several scientific applications:
CAS No.: 99593-25-6
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8